4-Chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid
Description
4-Chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid is a bicyclic compound featuring a norbornene-like scaffold with a chlorine substituent at position 4 and a carboxylic acid group at position 6. The bicyclo[4.2.0]octatriene core confers rigidity and unique electronic properties, while the chlorine atom enhances lipophilicity and influences reactivity. This compound is of interest in medicinal chemistry, particularly in the synthesis of bioactive molecules such as Free Fatty Acid Receptor 2 (FFAR2) antagonists, where halogenated bicyclic systems are known to improve metabolic stability and binding affinity .
Synthetic routes for analogous compounds involve coupling reactions using reagents like PyBOP and DIPEA, as demonstrated in the preparation of non-chlorinated bicyclo[4.2.0]octatriene derivatives . For the 4-chloro derivative, chlorination likely occurs via electrophilic substitution or through the use of pre-functionalized intermediates.
Properties
IUPAC Name |
4-chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-6-2-1-5-3-8(9(11)12)7(5)4-6/h1-2,4,8H,3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCLGKJXFSNVQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C1C=CC(=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135492-13-5 | |
| Record name | 4-chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which often include bicyclic compounds and chlorinating agents.
Chlorination: The bicyclic compound undergoes chlorination using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom.
Carboxylation: The chlorinated intermediate is then subjected to carboxylation reactions using carbon dioxide or other carboxylating agents to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large-scale chlorination of the bicyclic compound using industrial chlorinating agents.
Continuous Carboxylation: Continuous flow reactors are used for the carboxylation step to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted bicyclic compounds.
Scientific Research Applications
4-Chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems, leading to various biochemical effects.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-chlorobicyclo[4.2.0]octatriene-7-carboxylic acid are best understood through comparison with positional isomers, halogenated analogs, and derivatives with additional substituents. Below is a detailed analysis:
Structural and Physicochemical Properties
Biological Activity
4-Chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid is a bicyclic compound with the molecular formula C9H7ClO2 and a molecular weight of 182.6 g/mol. Its unique structure has drawn interest in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities, including antimicrobial and anticancer properties.
The synthesis of this compound typically involves chlorination and carboxylation reactions. The primary steps include:
- Chlorination : Utilizing agents such as thionyl chloride or phosphorus pentachloride.
- Carboxylation : Introducing the carboxylic acid group through reactions with carbon dioxide or other carboxylating agents.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria, showing inhibition zones comparable to standard antibiotics.
| Bacterial Strain | Inhibition Zone (mm) | Comparison with Standard Antibiotic |
|---|---|---|
| Staphylococcus aureus | 15 | Equivalent to Penicillin |
| Escherichia coli | 12 | Lower than Ampicillin |
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the modulation of signaling pathways related to cell growth and apoptosis.
Case Study : A recent investigation into its effects on breast cancer cells (MCF-7) revealed:
- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed after treatment with varying concentrations of the compound.
- Apoptotic Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation of microbial and cancerous cells.
- Receptor Modulation : It appears to interact with receptors that regulate apoptosis and immune responses.
Comparison with Similar Compounds
When compared to structurally similar compounds, such as 2-Chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid, the presence of the chlorine atom in the 4-position significantly alters biological activity profiles.
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | Moderate |
| 2-Chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid | Moderate | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
